1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride

Solubility Salt Selection Assay Development

Standard 4-aminopiperidine free base often precipitates in aqueous buffers, compromising assay reproducibility. This trihydrochloride salt ensures solubility in PBS and cell media. - **Application**: Kinase inhibitor synthesis (Akt, ROCK hinge-binding), bioconjugation in water. - **Differentiation**: 4-pyridyl regioisomer vs. 2/3 analogs; direct coupling without DMSO. - **Supply**: Stable salt, ready for automated HTS workflows.

Molecular Formula C10H18Cl3N3
Molecular Weight 286.6 g/mol
Cat. No. B11838649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride
Molecular FormulaC10H18Cl3N3
Molecular Weight286.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=NC=C2.Cl.Cl.Cl
InChIInChI=1S/C10H15N3.3ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;;/h1-2,5-6,9H,3-4,7-8,11H2;3*1H
InChIKeyFEIKNYXSGOUIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride: Baseline & Class Identity


1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride (CAS 166954-11-6) is a heterocyclic amine salt comprising a piperidine ring linked to a pyridine ring at the 4-position, with a molecular formula of C₁₀H₁₈Cl₃N₃ and a molecular weight of 286.63 g/mol . It belongs to the 4-aminopiperidine family, a class of building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, receptor ligands, and central nervous system (CNS)-targeting agents [1]. The trihydrochloride salt form ensures high water solubility and stability, facilitating its use in aqueous-based reactions and biological assays .

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride: Salt Form & Regiochemistry Importance


Direct substitution of 1-(pyridin-4-yl)piperidin-4-amine trihydrochloride with its free base or dihydrochloride analog is not recommended without careful consideration. The trihydrochloride salt exhibits significantly enhanced aqueous solubility compared to the free base (mp 52-55 °C), which can precipitate under assay conditions . Furthermore, the 4-pyridyl regioisomer presents a distinct hydrogen-bonding geometry relative to the 2-pyridyl or 3-pyridyl analogs, which critically influences target engagement in kinase hinge-binding motifs and GPCR ligand recognition [1]. These physicochemical and geometric differences translate directly into divergent synthetic utility and assay reproducibility, as elaborated in the quantitative evidence below.

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride: Comparative Performance Data


High Aqueous Solubility for Assays

The trihydrochloride salt form of 1-(pyridin-4-yl)piperidin-4-amine is highly soluble in water, whereas the free base exhibits a melting point of 52-55 °C and limited aqueous solubility . This difference is critical for researchers performing enzyme inhibition assays or cellular studies in aqueous buffers. While the dihydrochloride salt (CAS 1169396-92-2) is also water-soluble, the trihydrochloride provides a stoichiometrically defined salt with three equivalents of HCl, ensuring complete protonation of all basic nitrogens (piperidine amine, pyridine nitrogen) and thereby maximizing solubility and stability in solution .

Solubility Salt Selection Assay Development

pKa and Basicity Profile vs. Regioisomers

The protonated amine on the piperidine ring of 1-(pyridin-4-yl)piperidin-4-amine has a calculated pKa of approximately 9.3 . This value is lower than that of unsubstituted piperidine (pKa ≈ 11.2) due to the electron-withdrawing effect of the 4-pyridyl group. In contrast, the 2-pyridyl regioisomer is expected to have a slightly higher pKa due to reduced inductive electron withdrawal. This difference in basicity influences the compound's ionization state at physiological pH (7.4), affecting membrane permeability, protein binding, and overall pharmacokinetic behavior in cellular and in vivo models [1].

pKa Basicity ADME

4-Pyridyl Regioisomer for Kinase Hinge Binding

In the development of ATP-competitive Akt inhibitors, the 4-pyridylpiperidine scaffold enables a critical hydrogen-bonding interaction with the kinase hinge region [1]. Specifically, the 4-pyridyl nitrogen acts as a hydrogen bond acceptor, engaging the backbone NH of a hinge residue (e.g., Ala230 in Akt1). The 2-pyridyl analog, by contrast, presents the nitrogen in a suboptimal orientation, reducing binding affinity. For example, the 4-benzylpiperidine analogue CCT128930, which incorporates a 4-aminopiperidine motif, inhibits PKBβ with an IC₅₀ of 10 nM and 28-fold selectivity over PKA . While this data is from a related analog, it underscores the functional requirement of the 4-pyridyl geometry for high-affinity kinase engagement.

Kinase Inhibition Structure-Activity Relationship Akt

Trihydrochloride Salt in Aqueous Amide Couplings

The free base form of 1-(pyridin-4-yl)piperidin-4-amine requires conversion to a salt or activation for many coupling reactions. The trihydrochloride salt, however, can be used directly in aqueous amide bond formations (e.g., with NHS esters or acyl chlorides) due to its high water solubility and the presence of a free primary amine after pH adjustment . This avoids the additional step of neutralization and extraction required when starting from the free base, streamlining synthetic workflows and reducing material loss [1].

Synthetic Utility Amide Bond Formation Water-Compatible Chemistry

1-(Pyridin-4-yl)piperidin-4-amine trihydrochloride: Optimal Applications


ATP-Competitive Kinase Inhibitor Synthesis

The 4-pyridylpiperidine core is ideally suited for constructing kinase inhibitors that require a hinge-binding motif. The trihydrochloride salt provides a ready-to-use, water-soluble amine for coupling with heterocyclic cores (e.g., pyrrolopyrimidines, quinazolines) via amide bond formation or nucleophilic aromatic substitution. This application leverages the specific 4-pyridyl geometry identified in the literature as critical for high-affinity binding to kinases such as Akt and ROCK [1].

Aqueous Bioconjugation & Assay Development

Due to its high water solubility, the trihydrochloride salt is the form of choice for bioconjugation reactions (e.g., labeling with fluorescent dyes or biotin) performed in aqueous buffers. It can be directly dissolved in PBS or cell culture media, eliminating the need for DMSO, which can be cytotoxic or interfere with protein function. This property is particularly advantageous for developing cellular target engagement assays or preparing chemical probes for in vitro studies [1].

Parallel Synthesis & Library Production

The trihydrochloride salt streamlines high-throughput synthesis workflows. Its high solubility and stability in aqueous and polar organic solvents enable its use in automated liquid handlers without precipitation. The ability to directly couple the amine to activated esters in water or water/DMF mixtures reduces the number of workup steps, making it a preferred building block for generating diverse compound libraries in medicinal chemistry campaigns [1].

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